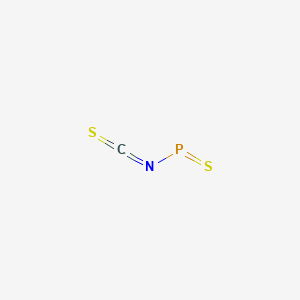
2-Furaldehyde, 5-nitro-, (4-acetylpiperazinylacetyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furaldehyde, 5-nitro-, (4-acetylpiperazinylacetyl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a nitro group, and a hydrazone linkage, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 5-nitro-, (4-acetylpiperazinylacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with (4-acetylpiperazinylacetyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furaldehyde, 5-nitro-, (4-acetylpiperazinylacetyl)hydrazone undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-furaldehyde, 5-amino-, (4-acetylpiperazinylacetyl)hydrazone.
Applications De Recherche Scientifique
2-Furaldehyde, 5-nitro-, (4-acetylpiperazinylacetyl)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Furaldehyde, 5-nitro-, (4-acetylpiperazinylacetyl)hydrazone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone linkage can also interact with enzymes, inhibiting their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furaldehyde: A precursor in the synthesis of 2-Furaldehyde, 5-nitro-, (4-acetylpiperazinylacetyl)hydrazone.
2-Furaldehyde, 5-amino-, (4-acetylpiperazinylacetyl)hydrazone: A reduced derivative with different chemical properties.
4-Acetylpiperazinylacetylhydrazine: A key intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to its combination of a furan ring, nitro group, and hydrazone linkage, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
24632-58-4 |
|---|---|
Formule moléculaire |
C13H17N5O5 |
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
2-(4-acetylpiperazin-1-yl)-N-[(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H17N5O5/c1-10(19)17-6-4-16(5-7-17)9-12(20)15-14-8-11-2-3-13(23-11)18(21)22/h2-3,8H,4-7,9H2,1H3,(H,15,20) |
Clé InChI |
IOYQQPACAXCJIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



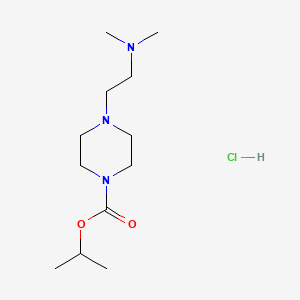
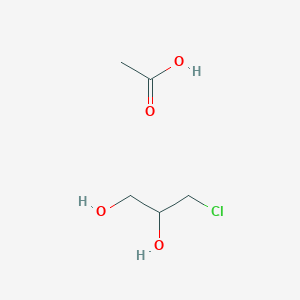
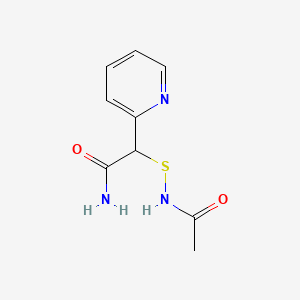
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
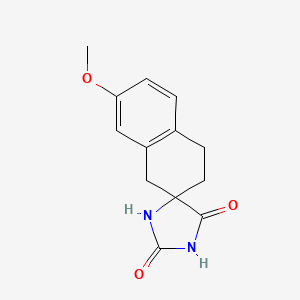
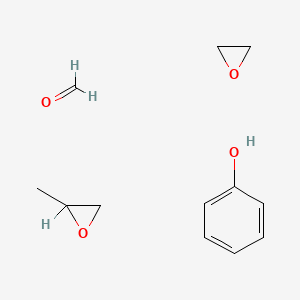
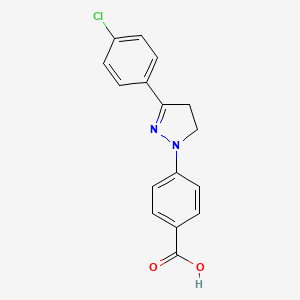
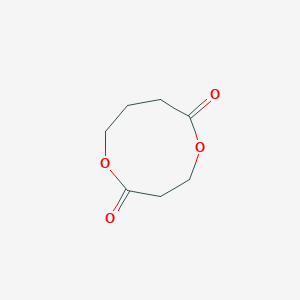

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
